molecular formula C13H20N2O2 B1517638 2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol CAS No. 1038972-90-5

2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol

Cat. No. B1517638
CAS RN: 1038972-90-5
M. Wt: 236.31 g/mol
InChI Key: XSVJCLBNUZKCGY-UHFFFAOYSA-N
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Description

2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol (2-AMP) is a synthetic compound that has been studied for its potential therapeutic and medicinal applications. It is a derivative of phenol, an aromatic compound that is commonly found in nature. The compound is a white crystalline solid that is soluble in water and ethanol. 2-AMP has been studied extensively in the laboratory and has been used in various scientific experiments and research applications.

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as “2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been extensively studied .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticonvulsant Properties

Research on derivatives of pyrrolidine-2,5-dione, which shares a core structure with the specified compound, has demonstrated potential anticonvulsant properties.

Synthesis of Biologically Active Piperidines

The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These could potentially be used in the synthesis of biologically active piperidines .

DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of medicines that are used to treat type 2 diabetes. Some research suggests that piperidine derivatives could be potential DPP-4 candidates .

Impurity Synthesis and Characterization

In the industrial manufacturing process of certain drugs, such as Linagliptin, impurities related to piperidine derivatives can be formed . The identification and characterization of these impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions .

properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-17-12-4-2-3-10(13(12)16)9-15-7-5-11(14)6-8-15/h2-4,11,16H,5-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVJCLBNUZKCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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